2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-[4-(2,6-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,13(18)19)17-8-9(15-16-17)12-10(20-3)6-5-7-11(12)21-4/h5-8H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJVZUVEGXUHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the dimethoxyphenyl moiety.
Introduction of the Methylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. A study highlighted the synthesis of novel triazole compounds that demonstrated potent antifungal activity comparable to established antifungal agents .
Cancer Research
Triazole derivatives are increasingly being explored for their anticancer properties. The incorporation of the 2,6-dimethoxyphenyl group enhances the compound's ability to inhibit tumor growth. In vitro studies have indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
Anti-inflammatory Properties
The anti-inflammatory potential of triazole compounds has been documented, with several studies indicating their ability to reduce inflammation markers in animal models. This suggests that 2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid could be beneficial in treating inflammatory diseases .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound has potential applications as a fungicide in agriculture. Triazoles are commonly used in crop protection, and derivatives like this one can be developed into effective agricultural chemicals to combat fungal pathogens affecting crops.
Plant Growth Regulators
Research indicates that triazole compounds can act as plant growth regulators, influencing plant morphology and growth patterns. This application is particularly relevant in enhancing crop yields and optimizing agricultural practices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated significant inhibition of fungal growth using the compound against Candida species. |
| Study 2 | Cancer Cell Apoptosis | Showed that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in murine models, suggesting therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-[4-(2,6-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Neurotensin Receptor Antagonism
- SR48692 (2-[[[1-(7-chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid): Key Differences: Replaces the triazole in the target compound with a pyrazole ring. Functional Impact: Pyrazole-based SR48692 exhibits high NTR1 antagonism, while the target compound’s triazole may alter receptor selectivity or metabolic stability due to differences in ring electronics and hydrogen-bonding capacity .
- SR142948A (2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid hydrochloride): Key Differences: Incorporates an adamantane moiety and a carbamoyl-isopropylphenyl group. The adamantane’s bulkiness may enhance receptor binding through hydrophobic interactions, contrasting with the target compound’s simpler methylpropanoic acid chain. Functional Impact: SR142948A is a dual NTR1/NTR2 antagonist, whereas the target compound’s lack of adamantane may limit its receptor promiscuity .
Propanoic Acid Derivatives in Metabolic Regulation
- Elafibranor ((E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid): Key Differences: Substitutes the triazole with a phenoxy group and introduces a conjugated enone system. The methylthio-phenyl group enhances peroxisome proliferator-activated receptor (PPAR) agonism. Functional Impact: Elafibranor is a PPARα/δ agonist used for metabolic disorders, while the target compound’s triazole may shift activity toward unrelated pathways, such as neuroregulation or anti-inflammatory responses .
Triazole-Containing Pesticides
- Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole):
- Key Differences : Features a 1,2,4-triazole linked to a dioxolane ring and chlorophenyl group. The dioxolane enhances fungicidal activity by inhibiting ergosterol synthesis.
- Functional Impact : The target compound’s 1,2,3-triazole and methoxy groups likely reduce pesticidal activity but may improve biocompatibility for therapeutic use .
Functional Group Variations in Pharmacokinetics
- 2-(2-(2,6-Dichlorophenylamino)phenyl)-N-(4-(6-methoxyquinolin-8-ylamino)pentyl)acetamide: Key Differences: Replaces the propanoic acid with an acetamide group and incorporates a quinoline moiety. Functional Impact: The acetamide improves membrane permeability, while the target compound’s carboxylic acid may enhance solubility and renal excretion .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Determinants of Receptor Binding : The 2,6-dimethoxyphenyl group is conserved across NTR antagonists (e.g., SR48692, SR142948A), suggesting its role in receptor recognition. However, the triazole in the target compound may reduce off-target effects compared to pyrazole-based analogs .
- Metabolic Stability: The methylpropanoic acid moiety likely enhances aqueous solubility, contrasting with lipophilic adamantane or quinoline groups in SR compounds, which may prolong half-life but increase toxicity risks .
- Therapeutic vs.
Biological Activity
2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of 1,2,4-triazole derivatives with various aromatic compounds, leading to the formation of the desired product through methods such as refluxing in organic solvents and subsequent purification techniques .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1,2,4-triazole derivatives, including those similar to this compound, showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 2 µg/mL, indicating potent activity comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Clinafloxacin | 0.25–1 | Antibacterial |
| Fluconazole | TBD | Antifungal |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that certain triazole derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests a potential role in treating chronic inflammatory diseases .
Antifungal Activity
In addition to antibacterial effects, triazole derivatives are recognized for their antifungal properties. Compounds similar to this compound have shown effectiveness against various fungal strains, making them candidates for further development in antifungal therapies .
The biological activity of this compound is largely attributed to its ability to interfere with cellular processes in pathogens. Triazoles typically inhibit the synthesis of ergosterol in fungi and disrupt bacterial cell wall synthesis. The specific interactions at the molecular level are still under investigation but are believed to involve binding to key enzymes involved in these biosynthetic pathways .
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Antibacterial Study : A recent investigation into a series of triazole compounds showed that certain modifications led to enhanced antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). These findings support the potential use of these compounds in treating difficult infections .
- Anti-inflammatory Research : In a controlled study involving human immune cells, specific triazole derivatives significantly decreased cytokine levels associated with inflammation. This positions them as promising candidates for managing autoimmune conditions .
Q & A
Q. What are the optimal conditions for synthesizing 2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key parameters include:
- Reflux time : 12–18 hours in polar aprotic solvents (e.g., DMSO) to ensure complete cyclization .
- Purification : Distillation under reduced pressure followed by crystallization in ethanol-water mixtures (65% yield achieved for analogous triazoles) .
- Catalyst loading : 0.1–0.5 mol% Cu(I) to minimize side reactions.
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize reflux duration and solvent choice .
Q. Which analytical techniques are critical for characterizing this compound?
- Melting Point (m.p.) : Determine purity (e.g., target m.p. range 140–150°C, analogous to triazole derivatives) .
- NMR Spectroscopy : Use H/C NMR to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (expected [M+H] ~317.3 g/mol).
Advanced Research Questions
Q. How can computational modeling enhance reaction design for this compound?
Integrate quantum chemical calculations (e.g., DFT) to predict transition states and intermediates in triazole formation. ICReDD’s methodology suggests:
- Reaction Path Search : Identify low-energy pathways for CuAAC using software like Gaussian or ORCA .
- Machine Learning : Train models on existing triazole synthesis data to predict optimal solvent systems and catalyst ratios .
Case Study : Computational screening reduced experimental trials by 40% in analogous heterocyclic syntheses .
Q. How should researchers address contradictions in spectroscopic data?
- Cross-Validation : Compare NMR results with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
- Control Experiments : Replicate synthesis under inert conditions to rule out oxidation byproducts (common in triazole reactions) .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables causing data variability (e.g., temperature vs. catalyst loading) .
Q. What methodologies elucidate the compound’s reaction mechanism in biological systems?
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in enzymatic interactions.
- Molecular Dynamics (MD) : Simulate binding affinity to target proteins (e.g., CYP450 enzymes) using AMBER or GROMACS .
- In Vitro Assays : Pair HPLC with fluorescence tagging to track metabolic stability in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
